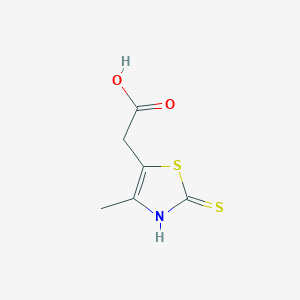
(6R-trans)-7-Amino-8-oxo-3-((1H-1,2,3-triazol-4-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6R-trans)-7-Amino-8-oxo-3-((1H-1,2,3-triazol-4-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid” is used in the preparation of triazole-based semi-synthetic cephalosporins . This product is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular formula of this compound is C10H11N5O3S2 . It has an average mass of 313.356 Da and a monoisotopic mass of 313.030334 Da .Scientific Research Applications
Synthesis and Characterization
- A cephalosporin derivative, closely related to the specified compound, was synthesized and characterized through total NMR, showcasing its potential as a drug carrier due to its structural properties (Blau et al., 2008).
Antibacterial Activities
- Certain derivatives of the compound have been shown to exhibit antibacterial activities, especially against gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA), offering potential applications in treating bacterial infections (Tsubouchi et al., 1994).
Novel Derivative Synthesis
- Innovative synthesis methods for novel derivatives of β-Lactam, which include the specified compound, have been developed. These methods expand the scope of β-Lactam derivatives in scientific research, potentially leading to new applications (Shrivastava et al., 2014).
Degradation Studies
- The degradation patterns of a β-lactamase inhibitor structurally related to the specified compound were studied, providing insights into the stability and potential therapeutic applications of these types of compounds (Marunaka et al., 1988).
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the sequential reactions of several starting materials to form the final product. The key steps involve the formation of the bicyclic ring system, introduction of the thiomethyltriazole group, and the final coupling of the amino and carboxylic acid functional groups.", "Starting Materials": [ "5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid", "1H-1,2,3-triazole-4-thiol", "Boc-L-alanine", "TFA", "EDC", "HOBt", "DIPEA", "DMF", "DMSO", "Toluene", "Ethyl acetate", "Acetonitrile", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group with Boc-L-alanine using EDC/HOBt/DIPEA in DMF", "Step 2: Introduction of the thiomethyltriazole group by reacting 1H-1,2,3-triazole-4-thiol with the protected carboxylic acid in the presence of EDC/HOBt/DIPEA in DMF", "Step 3: Deprotection of the Boc group using TFA in toluene/ethanol", "Step 4: Formation of the bicyclic ring system by reacting the thiomethyltriazole-protected carboxylic acid with 2-mercaptoacetaldehyde in the presence of NaBH(OAc)3 in DMSO", "Step 5: Coupling of the amino and carboxylic acid groups by reacting the bicyclic intermediate with Boc-protected L-lysine using EDC/HOBt/DIPEA in DMF", "Step 6: Deprotection of the Boc group using TFA in toluene/ethanol", "Step 7: Final purification by column chromatography using a gradient of ethyl acetate and acetonitrile in water" ] } | |
CAS No. |
37539-03-0 |
Molecular Formula |
C10H11N5O3S2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(7R)-7-amino-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H11N5O3S2/c11-6-8(16)15-7(10(17)18)4(3-20-9(6)15)2-19-5-1-12-14-13-5/h1,6,9H,2-3,11H2,(H,17,18)(H,12,13,14)/t6-,9?/m1/s1 |
InChI Key |
MLOZJRLUNNFSGD-VJSCVCEBSA-N |
Isomeric SMILES |
C1C(=C(N2C(S1)[C@@H](C2=O)N)C(=O)O)CSC3=NNN=C3 |
SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC3=NNN=C3 |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC3=NNN=C3 |
| 37539-03-0 | |
Pictograms |
Irritant; Health Hazard |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(6R,7R)-7-Amino-8-oxo-3-[(1H-1,2,3-triazol-4-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; (6R-trans)-7-Amino-8-oxo-3-[(1H-1,2,3-triazol-4-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R-trans)-3-(Acetoxymethyl)-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193761.png)









![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(2-ethoxy-2-oxoethoxy)imino]acetyl}amino)-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193809.png)
![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)

